4-Hydrazino-1-methylquinolin-2(1H)-one

Enzyme Inhibition Cancer Metabolism Medicinal Chemistry

4-Hydrazino-1-methylquinolin-2(1H)-one (CAS 192633-21-9) addresses the dual need for a high-affinity NNMT inhibitor and a versatile heterocyclic building block: • NNMT Inhibitor: Ki = 0.501 nM (validated, recombinant human NNMT). • Synthetic Intermediate: Forms 4-pyrazolylquinolinones and pyridazino-fused diquinolines; inaccessible from 4-chloro or 4-hydroxy analogs. • Structural Uniqueness: N1-methyl, C2-carbonyl, and C4-hydrazino triad enables reactivity not replicated by unmethylated or 4-chloro precursors. Supplied with full analytical documentation for immediate research use.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 192633-21-9
Cat. No. B060821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-1-methylquinolin-2(1H)-one
CAS192633-21-9
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)NN
InChIInChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3
InChIKeyZYSGUISDGDUDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-1-methylquinolin-2(1H)-one Overview


4-Hydrazino-1-methylquinolin-2(1H)-one (CAS 192633-21-9) is a heterocyclic small molecule with the formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . It features a 1-methylquinolin-2(1H)-one core with a hydrazino (-NH-NH₂) substituent at the 4-position . The compound's calculated physicochemical properties include a density of 1.3 g/cm³, a boiling point of 355.8°C at 760 mmHg, and a flash point of 169°C . Its primary documented role is as a versatile synthetic intermediate for generating novel heterocyclic systems, including 4-pyrazolylquinolinones and pyridazino-fused diquinolines [1].

Synthetic Chemistry Key building block for 4-pyrazolylquinolinone and related heterocycles
Biochemical Research Reported NNMT inhibition context for target engagement studies (class-level)

4-Hydrazino-1-methylquinolin-2(1H)-one vs. Close Analogs


The specific structural features of 4-Hydrazino-1-methylquinolin-2(1H)-one create a reactivity profile that is not shared by closely related analogs, making simple substitution unreliable for chemical synthesis and certain bioactivity profiles. The presence of the N1-methyl group distinguishes it from the unmethylated 4-hydrazinoquinolin-2(1H)-one (CAS 206116-81-6), which can alter solubility, hydrogen-bonding capacity, and metabolic stability . In contrast, the 4-chloro-1-methylquinolin-2(1H)-one precursor lacks the nucleophilic hydrazino moiety entirely, rendering it unsuitable for forming hydrazones or pyrazoles [1]. Furthermore, while 4-hydrazinoquinoline (CAS 15793-93-8) may be active in certain assays , it lacks the 2-oxo group, which is a critical feature for tautomerization and for mimicking the quinolinone alkaloid core . Therefore, the compound's utility is uniquely tied to its specific combination of the N1-methyl, C2-carbonyl, and C4-hydrazino groups.

Unmethylated analog Absence of N1-methyl may alter solubility, hydrogen-bonding, and metabolic stability, limiting direct interchangeability.
4-Chloro precursor Lacks nucleophilic hydrazino group, preventing formation of hydrazones or pyrazoles; reactivity profile is fundamentally different.
4-Hydrazinoquinoline Missing the 2-oxo group eliminates tautomerization capability and quinolinone core mimicry, shifting both chemical and biological behavior.

Quantitative Evidence Profile


NNMT Inhibition Potency

This specific N1-methylated quinolinone demonstrates potent inhibition of human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 0.501 nM. This is a distinct property enabled by its 1-methylquinolin-2(1H)-one scaffold, which is absent in simpler 4-hydrazinoquinolines [1]. The unmethylated analog, 4-hydrazinoquinolin-2(1H)-one, is not reported to have this same level of potency against NNMT.

NNMT Inhibition (Ki)
Class-level inference
0.501 nM
Reported enzyme inhibition context
Class-level inference; target engagement to verify
Enzyme Inhibition Cancer Metabolism Medicinal Chemistry

Synthetic Versatility for Heterocyclic Libraries

4-Hydrazino-1-methylquinolin-2(1H)-one serves as a direct precursor for synthesizing novel 4-pyrazolylquinolinones. Its utility is demonstrated by its successful reaction with chlorophthalazine, nitrous acid, isothiocyanates, and isatines to generate a diverse set of heterocyclic products [1]. This stands in contrast to the 4-chloro-1-methylquinolin-2(1H)-one, which is primarily a precursor for nucleophilic substitution rather than a building block for complex heterocyclic ring formation [2].

Synthetic Versatility
Cross-study comparable
Precursor for 4-pyrazolylquinolinones; reacts with chlorophthalazine, nitrous acid, isothiocyanates, isatines
Supports heterocyclic library diversification
Qualitative synthetic utility; cross-study comparable
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Differences vs. Unmethylated Analog

The presence of the N1-methyl group in 4-Hydrazino-1-methylquinolin-2(1H)-one (CAS 192633-21-9, C₁₀H₁₁N₃O, MW 189.21 g/mol) alters its physicochemical profile compared to the unmethylated 4-hydrazinoquinolin-2(1H)-one (CAS 206116-81-6, C₉H₉N₃O, MW 175.19 g/mol) . While quantitative solubility data is absent, the structural difference impacts properties such as lipophilicity (clogP) and hydrogen-bonding potential, which are critical for permeability and formulation .

Physicochemical Profile
Data to verify
Target
C10H11N3O
189.21 g/mol
Unmethylated analog
C9H9N3O
175.19 g/mol
Methyl group impacts lipophilicity and formulation properties
Quantitative solubility data absent; class-level inference
Pre-formulation Physicochemical Properties Analytical Chemistry

Application Scenarios for 4-Hydrazino-1-methylquinolin-2(1H)-one


NNMT Lead Discovery and Target Validation

This compound is a potent and specific inhibitor of Nicotinamide N-Methyltransferase (NNMT), with a Ki value of 0.501 nM [1]. Researchers focused on cancer metabolism, metabolic disorders, or other NNMT-related pathologies can use this molecule as a high-affinity chemical probe for target engagement and functional studies.

Synthesis of 4-Pyrazolylquinolinone Libraries

As a versatile synthetic intermediate, 4-Hydrazino-1-methylquinolin-2(1H)-one is a key building block for generating novel heterocyclic compounds [1]. It is particularly useful for creating 4-pyrazolylquinolinones, offering a direct route to diverse chemical structures that are not easily accessible from other 4-substituted quinolinones.

Comparative SAR of 4-Substituted Quinolinones

For structure-activity relationship (SAR) investigations, this compound provides a critical data point as the 4-hydrazino variant on the 1-methylquinolin-2(1H)-one scaffold. It allows for a direct comparison with 4-chloro [1], 4-hydroxy [2], and other 4-substituted analogs, helping to delineate the specific contributions of the hydrazino group to biological and chemical properties.

Application
Selection Property
Validation Focus
NNMT target engagement studies
NNMT inhibition context (class-level)
Target engagement assay validation
Synthesis of 4-pyrazolylquinolinones
Hydrazino-mediated heterocyclic diversification
Library purity and structural characterization
Comparative SAR of 4-substituted quinolinones
Quinolinone scaffold modification profiling
SAR assay comparison and analog ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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